
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one, also known as tangeretin, is a flavonoid compound found in citrus fruits such as tangerines and oranges. It has been studied extensively for its potential health benefits, including its anti-cancer, anti-inflammatory, and anti-oxidant properties.
作用機序
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one is not fully understood, but it is thought to work through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress.
Biochemical and Physiological Effects:
Tangeretin has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, as well as reducing the production of inflammatory cytokines. Tangeretin has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
実験室実験の利点と制限
One advantage of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it is a natural compound found in citrus fruits, making it readily available and easy to obtain. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been extensively studied, with a large body of research supporting its potential health benefits. However, one limitation of using 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one in lab experiments is that it may have limited bioavailability, meaning that it may not be absorbed or metabolized effectively in vivo.
将来の方向性
There are a number of future directions for research on 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one. One area of interest is its potential as a therapeutic agent for cancer, with studies focusing on its ability to inhibit cancer cell growth and proliferation. Additionally, there is interest in exploring the potential of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one as a treatment for inflammatory diseases such as arthritis and colitis. Further research is also needed to better understand the mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one and its potential interactions with other compounds and medications.
合成法
Tangeretin can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. The synthesis process involves the hydrolysis of hesperidin to hesperetin, followed by the methylation of hesperetin with dimethyl sulfate to produce 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one.
科学的研究の応用
Tangeretin has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis and colitis. Additionally, 7-methoxy-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one has been shown to have anti-oxidant properties, protecting cells from oxidative stress and damage.
特性
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11-16(22-4)10-9-15-18(20)17(12(2)23-19(11)15)13-5-7-14(21-3)8-6-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYENJZOGISNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
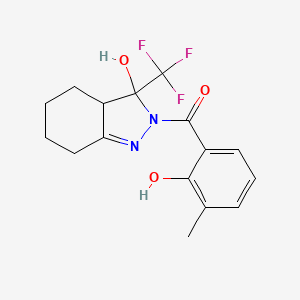
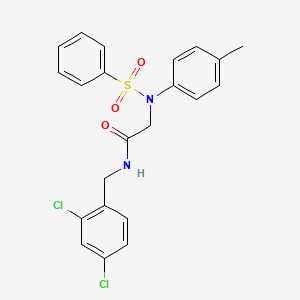
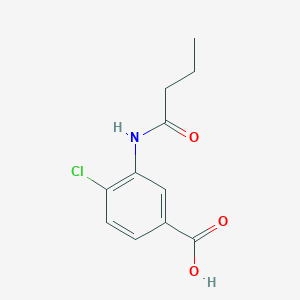
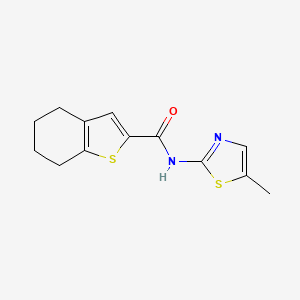
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
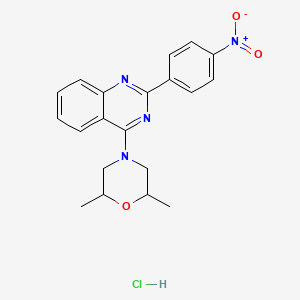
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)
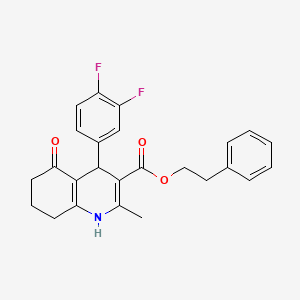
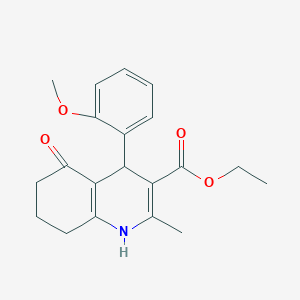
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
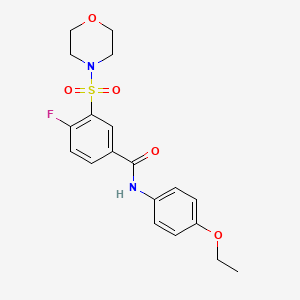
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)